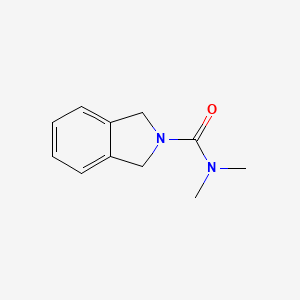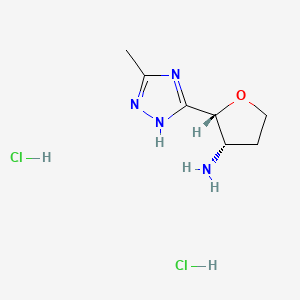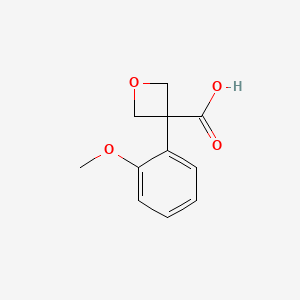
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide” is a derivative of isoindoline . Isoindoline is a heterocyclic organic compound with the molecular formula C8H9N . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing isoindoline derivatives. For instance, new derivatives of 1H-isoindole-1,3(2H)-dione and hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized, connected to 2-methyl-4-oxoquinazolin and thiophene moieties via a hydrazide linkage .Molecular Structure Analysis
The molecular structure of isoindoline, the parent compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline, the parent compound, include a molecular weight of 119.1638 .Aplicaciones Científicas De Investigación
Polyamide Complexes and Biomineralization One of the significant applications of carboxylate-containing polyamides, which are structurally related to N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, involves their role in the formation of calcium complexes. These complexes exhibit NH…O hydrogen bonds, which prevent Ca-O dissociation by hydrolysis, playing a crucial role in biomineralization processes, particularly in the formation of calcium carbonate (CaCO3). Such studies contribute to understanding the mechanisms behind biomineralization and the potential for developing synthetic materials that mimic biological mineral formation (Ueyama et al., 1998).
Synthetic Chemistry and Fungicides Research into the synthesis of pyrazole analogues, including efforts to create structural analogues of systemic fungicides like carboxin, showcases another application. This involves the exploration of this compound or its derivatives in developing new compounds with potential applications in agriculture as fungicides. These synthetic endeavors help in the design of novel chemicals with improved efficiency and specificity for agricultural use (Huppatz, 1983).
Molecular Rearrangements and Chemical Synthesis The study of molecular rearrangements involving compounds like this compound contributes significantly to the field of organic chemistry. Such research provides insights into the reactivity and transformation pathways of complex molecules, facilitating the development of new synthetic methods and the production of novel compounds with diverse applications ranging from materials science to pharmaceuticals (Acheson et al., 1979).
Advanced Materials and Polymer Science The synthesis of amorphous polyamides from renewable monomers demonstrates the application of compounds related to this compound in creating new materials with tunable thermal properties. These materials have potential applications in coatings, composites, and as soft-touch surfaces, showcasing the compound's role in advancing materials science and engineering toward more sustainable practices (van Velthoven et al., 2015).
Mecanismo De Acción
Target of Action
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .
Análisis Bioquímico
Biochemical Properties
N,N-dimethyl-2,3-dihydro-1H-isoindole-2-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors . This suggests that it may interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Cellular Effects
Given its potential to interact with multiple receptors , it is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N,N-dimethyl-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12(2)11(14)13-7-9-5-3-4-6-10(9)8-13/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQGVXCUECPRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)




![N-(2-ethoxyphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2780762.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2780763.png)

![methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2780766.png)

